![molecular formula C9H5ClNNaO3 B2678630 Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate CAS No. 1951441-81-8](/img/structure/B2678630.png)

Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate is a chemical compound with the CAS Number: 1951441-81-8 . It has a molecular weight of 233.59 . The compound is a white to yellow solid and is used for research purposes .

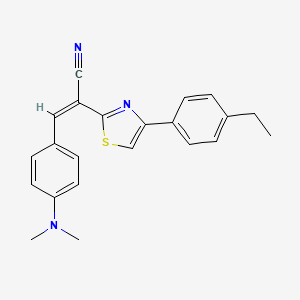

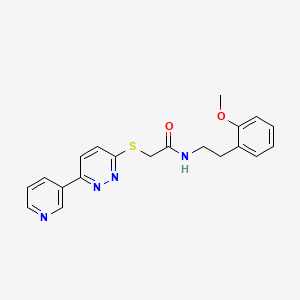

Molecular Structure Analysis

The InChI code for Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate is 1S/C9H6ClNO3.Na/c10-5-2-1-3-6-9(5)11-7(14-6)4-8(12)13;/h1-3H,4H2,(H,12,13);/q;+1/p-1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate is a white to yellow solid . It has a molecular weight of 233.59 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of complexes and ligands that share structural similarities or involve methodologies that could be applicable to or inspired by Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate. For example:

Innovative Copper(I) Complexes : A study by Marzano et al. (2006) introduced new sodium bis(1,2,4-triazol-1-yl)acetate ligands prepared in methanol solution, leading to the synthesis of unprecedented mononuclear copper(I) complexes. These complexes showed significant in vitro antitumor activity against several human tumor cell lines, suggesting a potential application in cancer therapy (Marzano et al., 2006).

Mesoporous Silica Nanoparticles : Cao et al. (2017) developed positive-charge functionalized mesoporous silica nanoparticles for the controlled release of 2,4-dichlorophenoxy acetic acid sodium salt. This study demonstrates the environmental application of similar sodium salts in reducing leaching potential and mitigating adverse environmental effects (Cao et al., 2017).

Energetic Ionic Salts : Pang et al. (2018) synthesized a new family of energetic ionic salts featuring a 1,2,4-oxadiazole ring and amino or triazene linkages. This work, focusing on the oxidation and properties of these salts, highlights the potential for developing high-performance materials for various applications, including explosives and propellants (Pang et al., 2018).

Photocatalytic Degradation : López-Ayala et al. (2015) investigated the use of metal-doped TiO2 xerogels for the photocatalytic degradation of (2,4-Dichlorophenoxy) acetic acid sodium salt. This study underscores the environmental remediation potential of similar sodium salts in enhancing photocatalytic activity for pollutant degradation (López-Ayala et al., 2015).

Safety and Hazards

The compound has several safety precautions associated with it. It should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . The compound should not be breathed in, and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area .

Future Directions

Benzoxazole derivatives, including Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate, have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, future research could focus on exploring these activities further and developing new chemical entities for treating various diseases .

properties

IUPAC Name |

sodium;2-(4-chloro-1,3-benzoxazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3.Na/c10-5-2-1-3-6-9(5)11-7(14-6)4-8(12)13;/h1-3H,4H2,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCVFFJHANCODZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(O2)CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClNNaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B2678548.png)

![N-butyl-2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-ethylacetamide](/img/structure/B2678549.png)

![N-(3-acetylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2678550.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-(phenoxymethyl)furan-2-carboxylate](/img/structure/B2678556.png)

![2-(4-Ethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2678559.png)

![3-cinnamyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2678560.png)

![8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678567.png)

![4-chloro-1-ethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2678570.png)